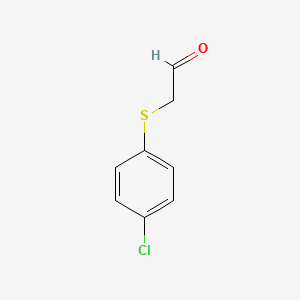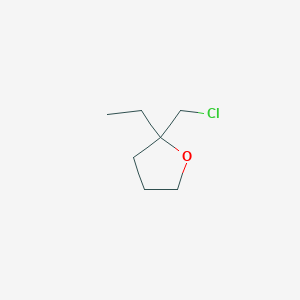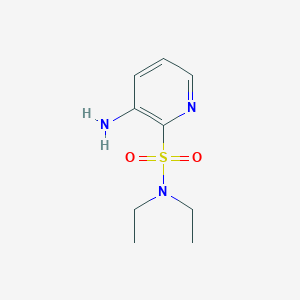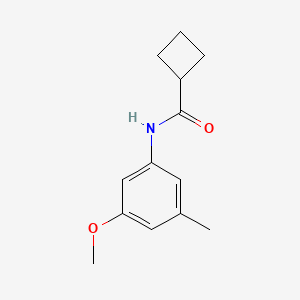
1-Chloro-2-(3-chloro-2-methylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(3-chloro-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-2-methylpropyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-(3-chloro-2-methylpropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of benzene with 3-chloro-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the product .
化学反応の分析
Types of Reactions
1-Chloro-2-(3-chloro-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the propyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
科学的研究の応用
1-Chloro-2-(3-chloro-2-methylpropyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of 1-chloro-2-(3-chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the propyl group can participate in various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species .
類似化合物との比較
Similar Compounds
1-Chloro-2-methylbenzene: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
1-Chloro-3-(chloromethyl)benzene: Similar but with different substitution pattern on the benzene ring.
1-Chloro-2,3-dimethylbenzene: Similar but with methyl groups instead of the propyl group.
Uniqueness
1-Chloro-2-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both a chlorine atom and a 3-chloro-2-methylpropyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C10H12Cl2 |
|---|---|
分子量 |
203.10 g/mol |
IUPAC名 |
1-chloro-2-(3-chloro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Cl2/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChIキー |
IEUUZSDJQPGGKF-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![(1Z)-N-Cyclopropyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13189682.png)
![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)


![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)

methanol](/img/structure/B13189738.png)


